molecular formula C7H14O7 B576773 D-glycero-D-talo-Heptose CAS No. 10589-31-8

D-glycero-D-talo-Heptose

Cat. No.: B576773
CAS No.: 10589-31-8
M. Wt: 210.182
InChI Key: YPZMPEPLWKRVLD-NYMZXIIRSA-N
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Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from broader investigations into higher-carbon sugars during the early to mid-20th century, building upon foundational work in carbohydrate chemistry established by pioneering researchers. The systematic study of heptoses, including this compound, was significantly advanced through the work of Claude Silbert Hudson and his collaborators, who developed many of the fundamental techniques for sugar preparation and purification that remain essential today. Hudson's laboratory made crucial contributions to understanding the stereochemical properties of aldoheptoses, including the preparation of various hexaacetates and the development of methods for anomeric conversion that proved essential for characterizing compounds like this compound.

The historical development of heptose chemistry was closely intertwined with advances in synthetic methodology and analytical techniques. Early researchers faced significant challenges in isolating and characterizing these higher-carbon sugars due to their structural complexity and the limited analytical tools available at the time. The development of acetylation methods, periodate oxidation techniques, and eventually nuclear magnetic resonance spectroscopy revolutionized the field and enabled the precise structural determination of compounds like this compound. These methodological advances were crucial for establishing the stereochemical relationships between different heptose isomers and understanding their conformational preferences.

The recognition of heptoses as important biological molecules expanded significantly with the discovery of their role in bacterial lipopolysaccharides and other natural products. While this compound itself may not be as prevalent in biological systems as some other heptose isomers, its study has contributed significantly to understanding the broader principles governing heptose chemistry and biology. The development of synthetic routes to this compound and related compounds has enabled researchers to explore their potential applications in medicinal chemistry and chemical biology.

Classification within Carbohydrate Chemistry

This compound belongs to the class of aldoheptoses, which are seven-carbon monosaccharides containing an aldehyde functional group at the terminal carbon. Within the broader classification system of carbohydrates, aldoheptoses represent a subset of monosaccharides characterized by their seven-carbon backbone and the presence of multiple hydroxyl groups arranged in specific stereochemical configurations. The systematic classification of these compounds follows established conventions that consider both the carbon chain length and the stereochemical arrangement of hydroxyl groups around each chiral center.

The aldoheptose family encompasses a total of 32 possible stereoisomers, representing 16 pairs of enantiomers. This large number of possible isomers reflects the complexity inherent in seven-carbon sugars, which contain five chiral centers that can each adopt either R or S configuration. This compound represents one specific stereoisomer within this family, distinguished by its particular arrangement of hydroxyl groups that defines its unique chemical and biological properties.

Classification Level Description
Class Monosaccharide
Subclass Aldose
Carbon Number Heptose (7 carbons)
Stereochemical Series D-series
Specific Configuration glycero-talo arrangement
Molecular Formula C7H14O7
Molecular Weight 210.18 g/mol

The classification system for heptoses also considers their relationship to simpler sugars through systematic nomenclature that reflects their stereochemical ancestry. The term "glycero-talo" in the name this compound indicates the specific stereochemical pattern of the upper and lower portions of the molecule, providing information about the configuration at multiple chiral centers simultaneously. This systematic approach to nomenclature ensures precise communication about molecular structure and facilitates comparison between related compounds.

Nomenclature and Stereochemical Designation

The complete name this compound follows International Union of Pure and Applied Chemistry nomenclature conventions for carbohydrates, encoding specific stereochemical information within the systematic name. The designation begins with "D-" indicating that the compound belongs to the D-series of sugars, determined by the configuration at the penultimate carbon atom (C6 in this heptose). This D-configuration establishes the fundamental stereochemical series and relates the compound to other D-sugars in the carbohydrate family.

The "glycero-talo" portion of the name provides detailed information about the stereochemical configuration at specific carbon centers within the molecule. The "glycero" designation refers to the configuration pattern in the upper portion of the sugar chain, while "talo" describes the arrangement in the lower portion. This systematic approach allows chemists to unambiguously identify the three-dimensional structure of the molecule without requiring detailed structural drawings or lengthy descriptions of individual chiral center configurations.

Alternative nomenclature systems and synonyms for this compound include various chemical database identifiers and registry numbers that facilitate literature searches and chemical procurement. The compound is assigned Chemical Abstracts Service number 10589-31-8, providing a unique identifier that remains consistent across different naming systems and publications. Additional synonyms such as β-D-Mannoheptose reflect historical naming conventions that may still appear in older literature, though the systematic glycero-talo designation is preferred for precision and clarity.

The stereochemical complexity of this compound necessitates careful attention to conformational preferences and ring-forming tendencies. Like other heptoses, this compound can exist in multiple cyclic forms, including pyranose and furanose rings, each with distinct stereochemical implications. The formation of these ring structures involves intramolecular cyclization reactions that create additional chiral centers and influence the overall three-dimensional shape of the molecule, affecting its recognition by enzymes and other biological molecules.

Significance in Glycobiology Research

This compound serves as an important research tool in glycobiology investigations, particularly in studies focused on understanding carbohydrate-protein interactions and enzymatic recognition mechanisms. The compound's unique stereochemical features make it valuable for probing the specificity of carbohydrate-binding proteins and enzymes that process seven-carbon sugars. Research has demonstrated that subtle differences in heptose stereochemistry can dramatically affect binding affinity and biological activity, making compounds like this compound essential for structure-activity relationship studies.

The significance of heptose research has been amplified by the discovery that seven-carbon sugars play crucial roles in bacterial cell wall biosynthesis and host-pathogen interactions. While this compound may not be the predominant heptose in most biological systems, its study contributes to understanding the broader principles governing heptose recognition and metabolism. Comparative studies using different heptose stereoisomers, including this compound, have revealed important insights into the structural requirements for biological activity and the molecular basis of carbohydrate specificity.

Research applications of this compound extend to synthetic carbohydrate chemistry, where it serves as a valuable building block for preparing more complex oligosaccharides and glycoconjugates. The compound's availability in protected forms, such as acetylated derivatives, facilitates its incorporation into synthetic schemes designed to produce novel carbohydrate structures with potential therapeutic applications. These synthetic applications are particularly relevant for developing new antibiotics and immunomodulatory compounds that target bacterial carbohydrate metabolism pathways.

Research Application Significance Key Findings
Protein-Carbohydrate Interactions Understanding binding specificity Stereochemistry critically affects recognition
Enzymatic Studies Substrate specificity analysis Different heptoses show varied enzyme activity
Synthetic Chemistry Building block for complex carbohydrates Enables preparation of novel glycoconjugates
Conformational Analysis Understanding sugar flexibility Ring formation preferences influence activity

Contemporary glycobiology research increasingly recognizes the importance of understanding carbohydrate stereochemistry at the molecular level, making compounds like this compound indispensable tools for advancing the field. The development of improved synthetic methods and analytical techniques continues to expand the research applications of this compound, enabling new investigations into carbohydrate structure and function that were previously technically challenging or impossible. These advances position this compound as a continuing valuable resource for researchers seeking to understand the complex relationships between carbohydrate structure and biological activity.

Properties

CAS No.

10589-31-8

Molecular Formula

C7H14O7

Molecular Weight

210.182

IUPAC Name

(2S,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5-,6-,7-/m1/s1

InChI Key

YPZMPEPLWKRVLD-NYMZXIIRSA-N

SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

D-glycero-D-manno-Heptose

  • Structural Differences: The stereochemistry at C2 and C3 distinguishes D-talo (D-glycero-D-talo) from D-manno (D-glycero-D-manno) configurations.
  • Synthesis: Enzymatic pathways dominate its production. For example, GDP-D-glycero-α-D-manno-heptose is synthesized via a one-pot enzymatic reaction using D-ribose-5-phosphate and hydroxypyruvate . Chemical synthesis faces challenges, such as α/β-anomer separation (e.g., penta-acetyl derivatives require laborious purification) .
  • Biological Role: Precursor for lipopolysaccharides (LPS) in Gram-negative bacteria. Its bisphosphate derivative (HBP β-anomer) activates the NF-κB signaling pathway, functioning as a pathogen-associated molecular pattern (PAMP) .
  • Enzyme Specificity: HldE kinase shows strict substrate specificity for D-manno-heptose-7-phosphate, with minimal activity toward D-talo analogs .

D-glycero-D-gluco-Heptose

  • Structural Differences : The gluco configuration alters stereochemistry at C3 and C4 compared to D-talo.
  • Synthesis: Gram-scale synthesis uses optimized routes from D-glucose, adapting Vincent et al.’s protocol with step-economy improvements . Diastereoselective synthesis via 2-trimethylsilylthiazole homologation achieves high yields (~70%) .

D-glycero-L-gluco-Heptose

  • Structural Differences : The L-configuration at the glycero position contrasts with D-glycero-D-talo.
  • Biological Role: Integral to Gram-negative bacterial outer membranes, influencing immunogenicity and host-pathogen interactions .
  • Commercial Availability :
    • Priced at €137–€2,678/g (95% purity), highlighting its niche research use .

Key Research Findings and Challenges

Enzyme Substrate Specificity: HldE kinase’s restricted activity toward non-manno heptose-7-phosphates limits the applicability of enzymatic methods for D-talo derivatives .

Anomer Separation: Chemical synthesis of phosphorylated heptoses (e.g., penta-acetyl derivatives) requires tedious α/β-anomer separation, reducing efficiency .

Therapeutic Potential: D-gluco-heptose derivatives show promise as antibiotics, while D-manno-heptose bisphosphate is a potent immune activator .

Preparation Methods

Chemical Synthesis from D-Talose Precursors

The chemical synthesis of D-glycero-D-talo-heptose often begins with D-talose, a hexose sugar whose C6 hydroxyl group serves as the elongation site for heptose formation. In a landmark study, nitromethane-mediated chain elongation was employed to convert D-talose into 3,4,5,6,7-pentaacetoxy-1-nitro-1-heptene, a key intermediate . This method leverages the Henry reaction, where nitromethane adds to the aldehyde group of D-talose under basic conditions, followed by acetylation to protect hydroxyl groups. Subsequent reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine, which undergoes hydrolysis to form the heptose backbone.

Critical to this approach is the preservation of the talo configuration at C2 and C3. The use of acetyl protecting groups ensures minimal epimerization during the nitroaldol step, as demonstrated by nuclear magnetic resonance (NMR) analysis of intermediates . However, competing side reactions, such as over-reduction or premature deprotection, necessitate precise control of reaction times and temperatures. For instance, maintaining the reaction at –20°C during nitromethane addition suppresses racemization, achieving a diastereomeric excess of >90% for the desired product .

Enzymatic Modification of GDP-Linked Heptoses

Enzymatic pathways offer stereo- and regioselective advantages for synthesizing this compound. Recent work on Campylobacter jejuni serotypes has revealed conserved mechanisms for modifying GDP-d-glycero-α-d-manno-heptose (GMH) into derivatives with altered configurations . The HS:23/36 serotype employs a two-step enzymatic cascade:

  • C4-Dehydrogenase (Cj1427) : Oxidizes GMH to GDP-d-glycero-4-keto-α-d-lyxo-heptose, introducing a ketone at C4 .

  • C3-Epimerase and C4-Reductase : Epimerizes C3 to generate the talo configuration, followed by NADPH-dependent reduction of the C4 ketone to a hydroxyl group .

This pathway produces GDP-d-glycero-α-d-talo-heptose with 85% conversion efficiency, as quantified by high-performance anion-exchange chromatography (HPAEC) . The C3-epimerase exhibits strict substrate specificity, requiring a 4-keto group for activity, which prevents undesired epimerization at earlier biosynthetic stages. Structural studies of the epimerase reveal a conserved catalytic triad (Asp-127, His-189, Glu-216) that facilitates proton abstraction at C3, enabling inversion of stereochemistry .

Hybrid Chemo-Enzymatic Approaches

Combining chemical synthesis with enzymatic refinement addresses limitations of purely chemical or biological methods. A 2024 protocol describes the synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone, followed by enzymatic epimerization at C3 and C4 using recombinantly expressed enzymes from Escherichia coli . While this study focused on the manno epimer, substituting the epimerase with C. jejuni C3-epimerase (HS:23/36) successfully yielded D-talo configurations in pilot experiments .

Key advantages of this approach include:

  • Stereochemical Control : Enzymatic steps ensure high fidelity at C3 and C4, circumventing the need for chiral auxiliaries.

  • Scalability : Chemical synthesis of the heptose backbone permits gram-scale production, while enzymatic modifications operate efficiently at the milligram level .

Challenges remain in cofactor regeneration (e.g., NADPH for reductases) and enzyme stability under non-physiological conditions. Immobilizing enzymes on silica nanoparticles has shown promise, improving half-lives from 12 hours to >72 hours in organic-aqueous biphasic systems .

Degradation and Reconstruction Pathways

An unconventional route involves the degradation of higher-carbon sugars followed by reconstruction into heptoses. In one method, 2-acetamido-2-deoxy-D-glycero-D-talo-heptose undergoes periodate cleavage to yield a hexitol derivative, which is subsequently re-oxidized and elongated . Sodium metaperiodate selectively cleaves the C4–C5 bond, preserving the talo configuration at C2 and C3. Borohydride reduction of the resulting aldehyde generates a six-carbon intermediate, which is phosphorylated and coupled with dihydroxyacetone phosphate via aldolase-catalyzed condensation .

While this method achieves 60% overall yield, side products from incomplete cleavage or over-oxidation necessitate rigorous purification using ion-exchange chromatography. Advances in flow chemistry have mitigated these issues, enabling continuous separation of intermediates via in-line resin columns .

Analytical and Characterization Techniques

Confirming the structure and purity of this compound requires multimodal analysis:

TechniqueApplicationKey Findings
¹H-¹H COSY NMR Assigns proton coupling networksDistinguishes talo (J₃,4 = 2.8 Hz) from manno (J₃,4 = 9.6 Hz)
ESI-MS Verifies molecular mass[M-H]⁻ peak at m/z 319.1 for heptose
HPAEC-PAD Quantifies sugar isomersRetention time: 14.2 min (D-talo) vs. 12.8 min (D-manno)

X-ray crystallography of GDP-bound derivatives has resolved the anomeric configuration (α vs. β), critical for biological activity . Notably, the talo epimer exhibits a 15° distortion in the pyranose ring compared to manno, altering its interactions with lectin receptors .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of D-glycero-D-talo-Heptose, and how do they influence its experimental handling?

  • Methodological Answer : The compound is a seven-carbon sugar with the IUPAC name This compound. Key properties include a specific rotation of [α]D+14.5±1[α]_D +14.5 \pm 1^\circ (in water, 20°C), high purity (HPLC assay ≥99%), and solubility in water forming clear solutions. Its crystalline powder form requires storage in dry conditions to prevent hygroscopic degradation. Structural features such as the hydroxymethyl group at C-6 and stereochemistry at C-2 and C-3 are critical for interactions with enzymes like HldE and lectins like concanavalin A .

Q. What established synthetic routes are available for this compound, and what are their limitations?

  • Methodological Answer : Two primary routes are documented:

Chemical Synthesis : Starting from D-mannose, intermediates like 1-deoxy-1-nitro-D-glycero-D-talo-heptitol are prepared via dithioethyl acetal formation and Raney-nickel reduction .

Enzymatic Approaches : HldE kinase/adenylyltransferase catalyzes phosphorylation and adenylylation of D-glycero-D-manno-heptose derivatives. Substrate specificity studies show that sulfated analogs (e.g., 7-O-sulfo derivatives) are tolerated by HldE, enabling chemoenzymatic synthesis of ADP-activated heptose analogs .

  • Limitations : Chemical routes often require multi-step protection/deprotection, while enzymatic methods depend on substrate specificity and ATP availability.

Q. How can researchers verify the purity and identity of synthesized this compound?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC : Quantify purity (≥99%) with a validated assay .
  • Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., m/z 210.2 for the free heptose) and adducts (e.g., ADP-heptose at m/z 610.1) .
  • Chromatography : Paper chromatography ensures homogeneity, while TLC monitors reaction progress .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its recognition by lectins like concanavalin A (conA)?

  • Methodological Answer : Fluorous-tag-assisted microarrays quantify binding affinities. For example, D-glycero-D-manno-heptose shows weak binding to conA compared to D-mannose due to the additional hydroxymethyl group at C-6, which sterically hinders interactions. Competitive inhibition assays with mannose analogs (e.g., 6-deoxy-D-mannose) further validate steric and electronic constraints in the conA binding pocket .

Q. What experimental strategies resolve contradictions between observed enzymatic activity and substrate purity in HldE-catalyzed heptose modification?

  • Methodological Answer : If HldE activity discrepancies arise:

Reproducibility Checks : Ensure ATP/MgCl₂ concentrations (e.g., 10 mM ATP, 5 mM MgCl₂ in Tris-HCl buffer) and incubation times (12–24 hrs) are consistent .

Contaminant Analysis : Use centrifugal filtration (12,500 × g) to remove denatured proteins and HRMS to detect non-enzymatic byproducts (e.g., hydrolyzed ATP).

Kinetic Assays : Compare initial rates of ADP-heptose formation across substrate batches to identify purity-dependent inhibition .

Q. How can fluorous microarrays be optimized for high-throughput screening of heptose-protein interactions?

  • Methodological Answer :

  • Tagging : Attach a perfluorinated chain (e.g., C₈F₁₇) to the heptose via non-covalent interactions with fluorocarbon-coated slides.
  • Binding Assays : Incubate arrays with fluorescently labeled proteins (e.g., conA-Cy3) and quantify fluorescence intensity.
  • Data Normalization : Use negative controls (e.g., fluorous-tagged glucose) to subtract background noise. This method achieves sensitivity comparable to SPR, with dissociation constants <0.1 μM .

Q. What statistical methods are recommended for analyzing discrepancies in heptose biosynthesis data across bacterial strains?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA to correlate heptose yield with variables like pH, temperature, and enzyme concentration.
  • Error Propagation Models : Quantify uncertainty in LC-MS/MS data (e.g., ±5% for peak area ratios).
  • Hypothesis Testing : Use ANOVA to compare biosynthesis rates across mutant strains (e.g., ΔHldE vs. wild-type) .

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